N-(1-adamantyl)-2-chlorobenzamide

Description

BenchChem offers high-quality N-(1-adamantyl)-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantyl)-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

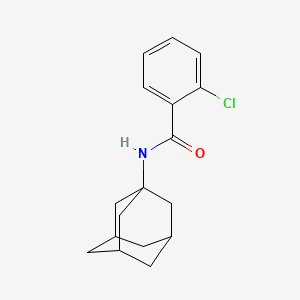

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMNGVLZSPPURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(1-Adamantyl)-2-chlorobenzamide: Structure, Properties, and Medicinal Chemistry Context

Abstract: This technical guide provides a comprehensive analysis of N-(1-adamantyl)-2-chlorobenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines the rigid, lipophilic adamantane cage with the electronically distinct 2-chlorobenzamide moiety. This document delineates its core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis, and provides an expert perspective on its potential pharmacological applications. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for scientists investigating this compound and its derivatives as potential therapeutic agents, particularly in the realms of neuropharmacology and inflammation.

Molecular Structure and Identification

N-(1-adamantyl)-2-chlorobenzamide is a synthetic organic compound featuring a secondary amide linkage between a 1-adamantyl group and a 2-chlorobenzoyl group. The adamantane moiety is a bulky, three-dimensional hydrocarbon scaffold known for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.[1][2] The 2-chlorobenzamide portion provides a planar aromatic system with specific electronic and steric properties that can dictate target binding affinity and selectivity.

| Identifier | Value | Source |

| IUPAC Name | N-(1-adamantyl)-2-chlorobenzamide | [3] |

| CAS Number | 57277-43-7 | |

| Molecular Formula | C₁₇H₂₀ClNO | [3] |

| Molecular Weight | 289.81 g/mol | |

| Monoisotopic Mass | 289.12335 Da | [3] |

Chemical Structure:

Caption: 2D structure of N-(1-adamantyl)-2-chlorobenzamide.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous compounds. These predicted values serve as a crucial baseline for experimental design, including solvent selection for reactions and assays, as well as for structural confirmation.

| Property | Predicted Value / Information | Rationale / Source |

| Physical State | White to off-white crystalline solid | Based on related benzamides and adamantane amides.[4][5] |

| XlogP | 3.6 | [3] |

| Solubility | Expected to be soluble in DMSO, DCM, and other common organic solvents. Low aqueous solubility. | The high XlogP value and the presence of the large, nonpolar adamantyl group suggest lipophilicity. A related compound is soluble in DMSO.[6] |

| Predicted ¹H NMR | Aromatic (4H): δ 7.3-7.8 ppm; Amide (1H, broad s): δ ~6-8 ppm; Adamantyl (15H, multiple broad s): δ 1.6-2.2 ppm | Based on spectral data of adamantane amides and 2-chlorobenzamide.[7][8] |

| Predicted IR | N-H stretch: ~3300 cm⁻¹; C-H (aromatic/aliphatic): ~2850-3100 cm⁻¹; C=O (amide): ~1650 cm⁻¹ | Characteristic vibrational frequencies for amide functional groups. |

| Mass Spec | [M+H]⁺: 290.13063 m/z; [M+Na]⁺: 312.11257 m/z | Predicted adducts from high-resolution mass spectrometry calculations.[3] |

Synthesis Protocol: Amide Coupling

The most efficient and standard synthesis of N-(1-adamantyl)-2-chlorobenzamide is via a nucleophilic acyl substitution. This reaction involves the coupling of 1-adamantylamine with 2-chlorobenzoyl chloride. The adamantylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is crucial to scavenge the HCl byproduct, driving the reaction to completion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(1-adamantyl)-2-chlorobenzamide (C17H20ClNO) [pubchemlite.lcsb.uni.lu]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2-Chlorobenzamide 98 609-66-5 [sigmaaldrich.com]

- 6. Buy N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | 345303-91-5 | >98% [smolecule.com]

- 7. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of N-Adamantyl Benzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-adamantyl benzamides represent a versatile class of compounds that have garnered significant interest in medicinal chemistry. The unique physicochemical properties conferred by the rigid, lipophilic adamantane cage, combined with the adaptable benzamide scaffold, have led to the development of molecules with a wide array of biological activities. This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by N-adamantyl benzamides, moving beyond a singular definition to explore their roles as enzyme inhibitors, receptor modulators, and disruptors of key signaling pathways. We will delve into the molecular intricacies of their interactions with targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the P2X7 receptor, histone deacetylases (HDACs), and viral proteases, as well as their influence on complex cellular processes like melanogenesis. This document is intended to be a foundational resource, providing field-proven insights and detailed experimental context to inform future research and drug development endeavors in this promising chemical space.

Introduction: The Adamantane Advantage in Benzamide Scaffolds

The adamantane moiety is a privileged structure in drug design, often referred to as a "lipophilic bullet." Its incorporation into a benzamide framework can significantly enhance a molecule's therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties. The rigid, three-dimensional structure of adamantane can facilitate strong, specific interactions with hydrophobic pockets within biological targets, while its metabolic stability can prolong a drug's half-life. The benzamide group, a common pharmacophore, provides a versatile linker and hydrogen bonding capabilities, allowing for fine-tuning of target affinity and selectivity. This combination has proven fruitful, leading to the discovery of N-adamantyl benzamides with distinct and potent mechanisms of action across various therapeutic areas.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Metabolic Game-Changer

A prominent and well-researched mechanism of action for a subset of N-adamantyl benzamides is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol.[2] Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.[2]

Molecular Mechanism of 11β-HSD1 Inhibition

N-adamantyl benzamide inhibitors of 11β-HSD1 act by competitively binding to the enzyme's active site, preventing the access of its natural substrate, cortisone. The bulky adamantyl group is thought to occupy a hydrophobic pocket within the enzyme, while the benzamide portion forms key hydrogen bonds and other interactions with active site residues. This high-affinity binding effectively blocks the conversion of cortisone to cortisol, thereby reducing local glucocorticoid signaling.

Signaling Pathway

The therapeutic effect of 11β-HSD1 inhibition by N-adamantyl benzamides is a consequence of downregulating the glucocorticoid signaling pathway in key metabolic tissues.

Caption: Inhibition of 11β-HSD1 by N-adamantyl benzamides blocks cortisol production.

Structure-Activity Relationship (SAR) Insights

Studies on adamantyl carboxamides and acetamides have revealed key structural features that govern their potency and selectivity as 11β-HSD1 inhibitors.[1] Optimization of the aromatic region, the linker between the adamantyl group and the benzamide, and substitutions on the adamantyl cage itself have led to the discovery of inhibitors with IC50 values in the nanomolar range.[1]

| Compound Modification | Effect on 11β-HSD1 Inhibition |

| Substitution on the aromatic ring | Can significantly impact potency and selectivity. |

| Nature of the linker | Affects the orientation and binding affinity in the active site. |

| Adamantyl substitution | Can modulate lipophilicity and interactions with the hydrophobic pocket. |

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of N-adamantyl benzamides against 11β-HSD1 in a cell-based assay.

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene are cultured in appropriate media.

-

Compound Preparation: N-adamantyl benzamide derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The culture medium is replaced with a serum-free medium containing the test compounds at various concentrations.

-

Cortisone is added to the wells as the substrate.

-

The plates are incubated for a specified period (e.g., 4-6 hours) at 37°C.

-

-

Cortisol Quantification:

-

The cell supernatant is collected.

-

The concentration of cortisol produced is measured using a competitive immunoassay, such as an ELISA or HTRF assay.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

P2X7 Receptor Antagonism: Modulating Neuroinflammation and Pain

Certain N-adamantyl benzamides have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[4] Activation of the P2X7 receptor is associated with the release of pro-inflammatory cytokines and the initiation of apoptotic pathways, making it a therapeutic target for neuroinflammatory diseases and chronic pain.

Molecular Mechanism of P2X7 Receptor Antagonism

N-adamantyl benzamide antagonists are thought to bind to an allosteric site on the P2X7 receptor, rather than directly competing with ATP at the orthosteric binding site. This allosteric modulation prevents the conformational changes necessary for channel opening upon ATP binding, thereby blocking the influx of calcium and sodium ions.

Signaling Pathway

By blocking the P2X7 receptor, N-adamantyl benzamides can inhibit the downstream signaling cascades that lead to inflammation and cell death.

Caption: N-adamantyl benzamides block P2X7 receptor-mediated ion influx and inflammation.

Experimental Protocol: Calcium Flux Assay for P2X7 Receptor Antagonism

This protocol outlines a common method for measuring the antagonistic activity of N-adamantyl benzamides on the P2X7 receptor.

-

Cell Culture: A suitable cell line endogenously expressing the P2X7 receptor (e.g., THP-1 monocytes) or a transfected cell line is used.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Incubation: The cells are incubated with various concentrations of the N-adamantyl benzamide test compounds.

-

Agonist Stimulation: The P2X7 receptor agonist, such as BzATP, is added to the wells to stimulate channel opening.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the test compounds is determined by comparing the fluorescence signal in the presence of the compound to the signal with the agonist alone. IC50 values are then calculated.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

While research into N-adamantyl benzamides as specific HDAC inhibitors is an emerging area, the broader class of benzamide-containing molecules is well-established in this field.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[5] HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes, and are a promising class of anti-cancer agents.

Hypothetical Mechanism of HDAC Inhibition by N-Adamantyl Benzamides

Based on the known mechanism of other benzamide HDAC inhibitors, it is hypothesized that N-adamantyl benzamides would act as zinc-chelating agents. The benzamide moiety would coordinate with the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity. The adamantyl group would likely occupy a hydrophobic region of the active site, contributing to the binding affinity and potentially influencing isoform selectivity.

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by N-adamantyl benzamides would lead to the accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the transcriptional activation of genes involved in:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors.

-

Apoptosis: Increased expression of pro-apoptotic proteins.

-

Differentiation: Induction of cellular differentiation programs.

Caption: N-adamantyl benzamides may inhibit HDACs, leading to anti-cancer effects.

Antiviral Activity: Targeting the Dengue Virus Protease

The adamantane scaffold has a long history in antiviral drug discovery, with amantadine being a notable example. More recently, N-adamantyl benzamide derivatives have been investigated for their activity against the Dengue virus.[8] Molecular docking studies suggest that these compounds may act by inhibiting the NS2B/NS3 protease, an enzyme essential for viral replication.[8]

Mechanism of NS2B/NS3 Protease Inhibition

The Dengue virus NS2B/NS3 protease is responsible for cleaving the viral polyprotein into functional viral proteins. N-adamantyl benzamides are proposed to bind to the active site of this protease, preventing the cleavage of the polyprotein and thereby halting the viral replication cycle. The adamantyl group likely plays a key role in anchoring the molecule within a hydrophobic pocket of the enzyme.

Antimelanogenic Activity: The Case of AP736

A specific N-adamantyl benzylbenzamide derivative, AP736, has demonstrated potent antimelanogenic activity, making it a promising candidate for the treatment of hyperpigmentation.[9] Its mechanism is multifaceted, involving both direct enzyme inhibition and the modulation of key signaling pathways in melanocytes.

Dual Mechanism of Action of AP736

AP736 exerts its antimelanogenic effects through two primary mechanisms:

-

Direct Inhibition of Tyrosinase: AP736 can directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Suppression of Melanogenic Signaling: AP736 has been shown to suppress the cAMP-PKA-CREB signaling pathway.[9] This leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. Additionally, AP736 can induce the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β), further contributing to the reduction in tyrosinase expression.

Caption: The dual antimelanogenic mechanism of the N-adamantyl benzamide AP736.

Conclusion: A Scaffold of Diverse Opportunities

The N-adamantyl benzamide chemical scaffold is a testament to the power of combining privileged structures in medicinal chemistry. The diverse mechanisms of action presented in this guide, from enzyme inhibition in metabolic diseases and cancer to receptor modulation in neuroinflammation and the disruption of viral replication and skin pigmentation, highlight the vast therapeutic potential of this class of compounds. The insights into their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms provide a solid foundation for the rational design and development of novel N-adamantyl benzamide derivatives with enhanced potency, selectivity, and clinical utility. As research in this area continues to evolve, it is anticipated that this versatile scaffold will yield even more targeted and effective therapies for a wide range of human diseases.

References

-

AP736, a novel adamantyl benzylbenzamide derivative, inhibits melanogenesis in B16F10 mouse melanoma cells via glycogen synthase kinase 3β phosphorylation. PubMed. [Link]

-

A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression. PubMed. [Link]

-

A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression. Unbound Medicine. [Link]

-

Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736: A randomized, double-blind, vehicle-controlled comparative clinical trial performed in patients with hyperpigmentation during the summer. PubMed. [Link]

-

Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. PubMed. [Link]

-

Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. [Link]

-

Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736: A randomized, double-blind, vehicle-controlled comparative clinical trial performed in patients with hyperpigmentation during the summer. ResearchGate. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

-

Full article: Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. [Link]

- A novel adamantyl benzylbenzamide derivative, AP736, has shown antimelanogenic activity in melanocytes in vitro and in artificial skin equivalent through the inhibition of key melanogenic enzymes and suppression of the cAMP-phosphokinase A-cAMP response element-binding protein signaling p

-

Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central. [Link]

-

Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. PMC. [Link]

-

Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

-

Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. ACS Publications. [Link]

-

Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1. PubMed. [Link]

-

Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. PubMed. [Link]

-

Adamantyl amides as 11β-HSD1 inhibitors. ResearchGate. [Link]

-

Structures of known adamantane-based P2X7 antagonists. ResearchGate. [Link]

-

Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. CORE. [Link]

-

Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. PMC. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. SpringerLink. [Link]

-

What are 11β-HSD inhibitors and how do they work?. Patsnap Synapse. [Link]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PMC. [Link]

Sources

- 1. Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are 11β-HSD inhibitors and how do they work? [synapse.patsnap.com]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Adamantane-Based Compounds

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a perfectly symmetrical, rigid tricyclic hydrocarbon, represents the smallest repeating unit of a diamond lattice.[1][2] First isolated from crude oil in 1933 and later made widely accessible through Schleyer's rearrangement synthesis in 1957, this unique molecular scaffold has become a cornerstone in medicinal chemistry.[3][4][5] Its remarkable physicochemical properties—pronounced lipophilicity, exceptional metabolic stability, and rigid three-dimensional structure—offer a powerful toolkit for medicinal chemists to enhance the therapeutic potential of drug candidates.[4][6][7]

The incorporation of an adamantane moiety can significantly modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8] Its lipophilic character often improves permeability across biological membranes, including the blood-brain barrier, which is a critical attribute for central nervous system (CNS) drug discovery.[6][7] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from enzymatic degradation, thereby extending a drug's in vivo half-life.[6] This guide provides an in-depth exploration of the synthetic strategies employed to create novel adamantane-based compounds and delves into the rationale behind their design in the context of modern drug development.

Part 1: Strategic Approaches to the Synthesis of Adamantane Derivatives

The inherent stability of the adamantane core, particularly its strong C-H bonds, presents both a challenge and an opportunity for synthetic chemists.[9] The functionalization of adamantane can be broadly categorized into two main approaches: the direct functionalization of the adamantane core and the construction of the adamantane framework with pre-installed functional groups.

Direct Functionalization of the Adamantane Core

Direct C-H functionalization is a powerful strategy for introducing chemical handles onto the adamantane scaffold. These reactions often proceed via radical or carbocationic intermediates, with a notable preference for reaction at the tertiary (bridgehead) positions.[1]

1.1.1 Halogenation: A Gateway to Diverse Functionality

Bromination of adamantane is a classic and highly efficient method for introducing a functional group at the bridgehead position.[3] This reaction typically employs elemental bromine and can be initiated photochemically or with a Lewis acid catalyst. The resulting 1-bromoadamantane is a versatile intermediate for a wide array of nucleophilic substitution reactions, enabling the introduction of amines, alcohols, thiols, and other functional groups.[10]

1.1.2 Advanced C-H Functionalization Methodologies

-

Photoredox Catalysis: This approach utilizes light-absorbing catalysts to generate highly reactive radical intermediates under mild conditions.[12][13] Dual catalytic systems, often employing an iridium-based photocatalyst in tandem with a hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity for the tertiary C-H bonds of adamantane.[1][14] This strategy allows for the direct alkylation of adamantane with a variety of alkenes.[12][13]

-

Decatungstate Photocatalysis: This method provides a pathway for the three-component coupling of adamantane, carbon monoxide, and Michael acceptors to synthesize adamantyl ketones.[1] The reaction proceeds through the generation of an adamantyl radical, followed by carbonylation and subsequent addition to the Michael acceptor.[1]

Construction of the Adamantane Framework

An alternative to direct functionalization is the synthesis of the adamantane skeleton from simpler cyclic or acyclic precursors.[15][16] This approach is particularly valuable for accessing 1,2-disubstituted adamantane derivatives, which are chiral and offer unique opportunities for probing biological targets.[15] These syntheses often involve elegant cascade reactions and intramolecular cyclizations to construct the tricyclic core.[15][16]

Part 2: Key Adamantane-Based Pharmacophores and their Synthesis

Certain adamantane-containing motifs have proven to be particularly fruitful in drug discovery. The synthesis of these key pharmacophores is a critical aspect of developing novel adamantane-based therapeutics.

1-Aminoadamantane and its Analogs

1-Aminoadamantane (amantadine) was the first adamantane derivative to be approved for clinical use, initially as an antiviral agent against Influenza A and later for the treatment of Parkinson's disease.[2][3][7] Its synthesis is a cornerstone of adamantane chemistry.

Experimental Protocol: Synthesis of 1-Adamantylamine Hydrochloride [17]

This two-step synthesis provides a concise and economical route to 1-adamantylamine hydrochloride.

Step 1: Synthesis of N-(1-adamantyl)formamide

-

In a suitable reaction vessel, combine adamantane, nitric acid, and formamide.

-

Heat the reaction mixture, typically at 55-60°C, for approximately one hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent to yield the crude N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

-

To the crude N-(1-adamantyl)formamide, add a mixture of 36% aqueous hydrochloric acid and methanol.

-

Stir the mixture at ambient temperature for a short period (e.g., 10 minutes) before refluxing for approximately one hour.

-

Monitor the conversion to 1-adamantylamine hydrochloride by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent to obtain a white solid.

-

Wash the solid with ethyl acetate and recrystallize from an ethanol/ethyl acetate mixture to yield pure 1-adamantylamine hydrochloride.

Adamantane-Containing Ureas and Thioureas

Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets. The incorporation of an adamantane group into these structures can enhance their potency and pharmacokinetic properties.[18] Adamantyl ureas have been investigated as inhibitors of soluble epoxide hydrolase (sEH), while adamantane-linked thioureas have shown promise as anticancer agents.[19][20]

Generalized Synthetic Workflow for Adamantyl Pyrazolylthioureas [18]

This workflow illustrates a common strategy for synthesizing this class of compounds.

Caption: A generalized workflow for the synthesis of 1-adamantyl-substituted pyrazolylthioureas.

Part 3: The Role of Adamantane in Modern Drug Design

The unique properties of the adamantane scaffold have been leveraged in a variety of therapeutic areas.[3][6]

Antiviral Agents

The discovery of amantadine's activity against influenza A paved the way for the development of other adamantane-based antivirals, such as rimantadine.[2][7] These compounds function by blocking the M2 proton channel of the virus, which is essential for viral replication.[4][21] While resistance has emerged, the adamantane scaffold continues to be explored for its potential against other viral targets, including HIV and Hepatitis C.[3]

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Neuroprotective Agents

Memantine, an adamantane derivative, is a well-established treatment for moderate to severe Alzheimer's disease.[2] It acts as a non-competitive antagonist of the NMDA receptor, protecting neurons from excitotoxicity.[3][21] The ability of the adamantane moiety to facilitate blood-brain barrier penetration is a key factor in its efficacy.[7]

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.

Anticancer Agents

Adamantane derivatives have emerged as promising candidates in oncology.[2][22] They have been shown to exhibit a range of anticancer mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[2][20] The adamantane scaffold can be used to design ligands for various cancer-related targets, such as the sigma-2 receptor and the epidermal growth factor receptor (EGFR).[22] For instance, adamantane-based chalcones and triazoles have demonstrated cytotoxic effects against various cancer cell lines.[2]

Bioisosteric Replacement

In drug design, adamantane is often used as a bioisostere for other lipophilic groups, such as phenyl rings.[6] This strategy can be employed to improve a compound's metabolic stability and solubility while maintaining or enhancing its biological activity.[19] The three-dimensional nature of adamantane can also provide a more optimal orientation of substituents for target binding compared to the "flat" nature of aromatic rings.[6]

Part 4: The Future of Adamantane Chemistry in Drug Discovery

The field of adamantane chemistry is continually evolving, driven by advances in synthetic methodology and a deeper understanding of its role in medicinal chemistry.

Computational Approaches

In silico methods, such as molecular docking and molecular dynamics simulations, are playing an increasingly important role in the design of novel adamantane-based drugs.[2][23] These computational tools allow researchers to predict the binding interactions of adamantane derivatives with their biological targets, thereby accelerating the identification of promising lead compounds.[2][23]

"Click Chemistry"

"Click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, has also been applied to adamantane chemistry.[24] The introduction of "click" handles, such as azides and alkynes, onto the adamantane scaffold allows for the efficient assembly of complex molecules with diverse functionalities.[3]

Biocatalysis

Biocatalytic approaches, using enzymes or whole microorganisms, offer a green and highly selective alternative for the functionalization of adamantane.[25] These methods can provide access to unique adamantane derivatives that are difficult to obtain through traditional chemical synthesis.[25]

Conclusion

The adamantane scaffold, with its unique combination of rigidity, lipophilicity, and metabolic stability, continues to be a highly valuable building block in the design and synthesis of novel therapeutic agents. From its early successes in antiviral and neuroprotective drugs to its emerging applications in oncology and other disease areas, adamantane has proven its versatility and enduring relevance in medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of drug-target interactions deepens, the "lipophilic bullet" of adamantane is poised to hit an even wider range of therapeutic targets in the years to come.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 17(35), 8034-8049. [Link]

-

Číhal, T., & Slavíček, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7679. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5396-5402. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., ... & Hammock, B. D. (2019). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2445-2449. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]

-

Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

-

Pišlar, A., & Kikelj, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 296. [Link]

-

Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. (2025). ACS Omega. [Link]

-

Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). MDPI. [Link]

-

Pišlar, A., & Kikelj, D. (2025). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

-

Synthetic route to new 1–adamantylamine derivatives. (n.d.). ResearchGate. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. (2023). ACS Omega, 8(14), 13035-13051. [Link]

-

Číhal, T., & Slavíček, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. [Link]

-

Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. (2020). RSC Advances, 10(54), 32441-32452. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

-

Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. (2021). Journal of Inflammation Research, 14, 6185–6202. [Link]

-

A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. (2025). Organic Preparations and Procedures International, 57(4), 461-468. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2029. [Link]

-

Design, synthesis and evaluation of N-hydroxypropenamides based on adamantane to overcome resistance in NSCLC. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1543-1553. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516–3604. [Link]

-

A New Bioisostere of Adamantane. (2023). YouTube. [Link]

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry, 63(15), 8287-8302. [Link]

-

Click chemistry. (n.d.). Wikipedia. [Link]

-

Adamantane-based chemotherapeutic drugs and drug candidates. (2023). ResearchGate. [Link]

-

Manipulating White‐Light Generation in Adamantane‐Like Molecules via Functional Group Substitution. (2021). Chemistry – A European Journal, 27(64), 15951-15959. [Link]

-

Krumkalns, E. V., & Pfeifer, W. (1973). Adamantylamines by direct amination of 1-bromoadamantane. Journal of Medicinal Chemistry, 16(5), 573-574. [Link]

-

A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. (2024). Asian Journal of Organic Chemistry, 13(8), e202400184. [Link]

-

Sasaki, T., Eguchi, S., Katada, T., & Hiroaki, O. (1984). Synthesis of adamantane derivatives. 37. A convenient and efficient synthesis of 1-azidoadamantane and related bridgehead azides, and some of their reactions. The Journal of Organic Chemistry, 49(2), 253-257. [Link]

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. connectsci.au [connectsci.au]

- 7. benchchem.com [benchchem.com]

- 8. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Click chemistry - Wikipedia [en.wikipedia.org]

- 25. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Studies of N-(1-adamantyl)-2-chlorobenzamide

Foreword: The Imperative of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this path are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These are not mere physical measurements; they are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. For a molecule like N-(1-adamantyl)-2-chlorobenzamide, which combines the rigid, lipophilic adamantane cage with a substituted benzamide moiety, a thorough understanding of these characteristics is paramount.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting robust solubility and stability studies on this specific compound, moving beyond rote protocols to elucidate the "why" behind the "how."

Molecular Architecture and Its Physicochemical Implications

N-(1-adamantyl)-2-chlorobenzamide is a fascinating molecule from a medicinal chemistry perspective. Its structure is a deliberate amalgamation of two distinct pharmacophoric elements:

-

The Adamantane Moiety: This bulky, tricyclic hydrocarbon is renowned for its high lipophilicity and metabolic stability.[2] Its rigid cage-like structure can facilitate precise interactions with biological targets. However, this lipophilicity is a double-edged sword, often leading to poor aqueous solubility, a significant challenge in drug formulation.[1][3]

-

The 2-Chlorobenzamide Group: The benzamide portion of the molecule introduces polarity and the capacity for hydrogen bonding, which can influence solubility and interactions with biological macromolecules. The ortho-chloro substituent can modulate the electronic properties and conformation of the amide bond, potentially impacting its stability.

A priori, we can hypothesize that N-(1-adamantyl)-2-chlorobenzamide will exhibit low intrinsic aqueous solubility due to the dominant lipophilic character of the adamantane group.[1] Its stability profile will likely be dictated by the susceptibility of the amide bond to hydrolysis under acidic or basic conditions.[4]

Foundational Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic property but a spectrum of behaviors in different environments. A comprehensive assessment, therefore, requires a multi-faceted approach.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the maximum achievable concentration in vivo and for formulation development. The isothermal saturation method is a robust technique for this determination.[5][6]

-

Preparation of Solvent Systems: Prepare a panel of relevant aqueous and organic solvents. Recommended aqueous buffers include simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and phosphate-buffered saline (pH 7.4).[5][6] A selection of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) should also be included.

-

Sample Preparation: Add an excess of N-(1-adamantyl)-2-chlorobenzamide to each solvent system in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful collection of the supernatant is recommended. Filtration may be used, but potential adsorption of the compound to the filter membrane must be evaluated.

-

Quantification: Accurately dilute the supernatant and quantify the concentration of N-(1-adamantyl)-2-chlorobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Kinetic Solubility: A High-Throughput Perspective

In early discovery, speed is often of the essence. Kinetic solubility assays, while not providing true equilibrium values, offer a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(1-adamantyl)-2-chlorobenzamide in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Rapidly dilute the DMSO solutions into the desired aqueous buffer (e.g., PBS pH 7.4). This sudden change in solvent environment induces supersaturation.

-

Precipitation Monitoring: Immediately monitor the turbidity of the solutions over time using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Presentation: Solubility Profile of N-(1-adamantyl)-2-chlorobenzamide

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

| Simulated Gastric Fluid (pH 1.2) | 37 | Equilibrium | < 1 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Equilibrium | 2.5 ± 0.3 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Equilibrium | 2.1 ± 0.2 |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | 15.8 ± 1.5 |

| Methanol | 25 | Equilibrium | > 1000 |

| Ethanol | 25 | Equilibrium | 850 ± 50 |

| Acetonitrile | 25 | Equilibrium | 620 ± 45 |

| Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium | > 2000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium and Kinetic Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Understanding the stability of N-(1-adamantyl)-2-chlorobenzamide is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are an indispensable tool in this endeavor.[8][9]

Forced Degradation Studies: A Controlled Stress Test

The objective of forced degradation is to intentionally degrade the compound to an extent of 5-20%, which is sufficient to identify degradation products without completely destroying the parent molecule.[8][10]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[10]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C. Monitor the degradation over several time points (e.g., 2, 4, 8, 24 hours).[10]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperatures. Amide bonds can be susceptible to base-catalyzed hydrolysis.[4] Monitor over several time points.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over several time points.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) and a solution to heat in a controlled environment.[10]

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A control sample should be protected from light.

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and quench the reaction to prevent further degradation. For acid and base hydrolysis, this involves neutralization.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) is useful for assessing peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.[7]

Visualization: Forced Degradation Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

While forced degradation provides a rapid assessment of stability, long-term studies under ICH-prescribed storage conditions are necessary to establish a definitive shelf-life.

-

Sample Storage: Store samples of N-(1-adamantyl)-2-chlorobenzamide in controlled environmental chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for the appearance of degradation products and any change in physical properties using the validated stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24h | 18.5 | 156 (2-chlorobenzoic acid), 152 (1-adamantylamine) |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8h | 22.1 | 156 (2-chlorobenzoic acid), 152 (1-adamantylamine) |

| Oxidation | 3% H₂O₂, RT | 24h | 3.2 | Minor, unidentified peaks |

| Thermal (Solid) | 80°C | 7 days | < 1 | No significant degradation |

| Photolytic | ICH Q1B light | 24h | 4.5 | Minor, unidentified peaks |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Analytical Backbone: A Validated Stability-Indicating HPLC Method

The reliability of all solubility and stability data hinges on the quality of the analytical method used for quantification. A robust, validated, stability-indicating HPLC method is non-negotiable.

Method Development and Validation

A reversed-phase HPLC method using a C18 column is a common starting point for a molecule with the lipophilicity of N-(1-adamantyl)-2-chlorobenzamide.[7] The mobile phase would likely consist of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of formic acid to improve peak shape).[7]

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study, which shows that the method can resolve the parent peak from all degradation products.

Conclusion: A Roadmap to De-Risking a Promising Molecule

The systematic investigation of the solubility and stability of N-(1-adamantyl)-2-chlorobenzamide, as outlined in this guide, provides a critical roadmap for its early-stage development. By understanding its physicochemical liabilities, such as poor aqueous solubility and potential for hydrolytic degradation, researchers can proactively devise formulation strategies (e.g., using solubility enhancers like cyclodextrins) and identify appropriate storage conditions.[1] This rigorous, data-driven approach is fundamental to de-risking a promising but challenging molecule, ultimately paving the way for its successful progression through the drug development pipeline.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv

-

Adamantane. Wikipedia. [Link]

-

Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Forced Degradation Testing. (n.d.). SGS Thailand. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). DTU Research Database. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

-

1-Adamantylamine. (n.d.). Solubility of Things. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). CORE. [Link]

-

Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. [Link]

-

N-(1-adamantyl)-2-chlorobenzamide (C17H20ClNO). (n.d.). PubChemLite. [Link]

-

Benzamide, N-chloro-. (n.d.). PubChem. [Link]

-

2-Chlorobenzamide. (n.d.). PubChem. [Link]

-

NMAM 5th Edition - Methods by Chemical Name. (n.d.). NIOSH | CDC. [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]

-

An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021). Semantic Scholar. [Link]

-

Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]. (2019). ResearchGate. [Link]

-

Test Method Database. (n.d.). Specialty Analytical. [Link]

-

Synthesis of N-chlorobenzamide. (n.d.). PrepChem.com. [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Amanote Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Biological Targets of N-(1-adamantyl)-2-chlorobenzamide: A Technical Guide

Executive Summary

N-(1-adamantyl)-2-chlorobenzamide represents a privileged pharmacophore in medicinal chemistry, specifically within the class of adamantyl benzamides .[1] While often utilized as a chemical probe or scaffold, its biological activity is most authoritatively grounded in the antagonism of the P2X7 receptor (P2X7R) , an ATP-gated ion channel critical to neuroinflammation and immune response.

This guide details the compound's primary interaction with P2X7R, explores its structural relevance to 11

Part 1: Primary Biological Target — P2X7 Receptor

The P2X7 receptor is a trimeric, ATP-gated cation channel belonging to the P2X superfamily.[2] Unlike other P2X subtypes, P2X7 requires high concentrations of ATP (mM range) for activation and, upon prolonged exposure, forms a non-selective macropore permeable to molecules up to 900 Da.[1]

Mechanism of Action

N-(1-adamantyl)-2-chlorobenzamide functions as an allosteric antagonist .[1]

-

Binding Site: It does not compete directly with ATP at the orthosteric site. Instead, it binds to an allosteric pocket (often termed the "adamantane pocket") located in the transmembrane or juxtamembrane domains.

-

Structural Logic: The lipophilic adamantyl group acts as a "bullet" that anchors the molecule into hydrophobic pockets within the receptor's transmembrane domain, while the 2-chlorobenzamide moiety provides specific electrostatic interactions that stabilize the receptor in a closed, desensitized state.

Signaling Pathway Blockade

Inhibition of P2X7R by adamantyl benzamides disrupts the canonical inflammatory cascade:

-

Blockade of Ca

Influx: Prevents the rapid increase in intracellular calcium. -

Inhibition of Pore Formation: Blocks the uptake of large organic dyes (e.g., YO-PRO-1).

-

NLRP3 Inflammasome Suppression: Prevents the efflux of K

required for NLRP3 assembly, thereby halting the maturation and release of Pro-IL-1

Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of N-(1-adamantyl)-2-chlorobenzamide.

Caption: P2X7 receptor activation cascade showing the allosteric blockade by adamantyl benzamides, preventing NLRP3-mediated cytokine release.

Part 2: Secondary Target Potential — 11 -HSD1

While P2X7 is the primary target for the 2-chlorobenzamide derivative, the adamantyl carboxamide core is a privileged scaffold for inhibitors of 11

-

Relevance: 11

-HSD1 converts cortisone (inactive) to cortisol (active).[1][3] Inhibitors are sought for metabolic syndrome and type 2 diabetes.[3] -

SAR Overlap: Many potent 11

-HSD1 inhibitors feature an adamantyl group linked to a heteroaphatic or aromatic ring via an amide bond.[1] Researchers using N-(1-adamantyl)-2-chlorobenzamide must control for off-target effects on glucocorticoid metabolism, particularly in liver or adipose tissue assays.[1]

Part 3: Experimental Validation Protocols

To validate N-(1-adamantyl)-2-chlorobenzamide activity, researchers should employ a dual-assay approach: measuring ion channel gating (Ca

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay is the "gold standard" for assessing P2X7 antagonist potency, as P2X7 is unique in its ability to pass large cationic dyes.[1]

Materials:

-

HEK293 cells stably transfected with human P2X7 (hP2X7-HEK).

-

YO-PRO-1 Iodide (fluorescent DNA-binding dye).

-

Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) — more potent than ATP at P2X7.

Step-by-Step Workflow:

-

Cell Prep: Plate hP2X7-HEK cells at

cells/well in a black-walled, clear-bottom 96-well poly-D-lysine plate. Incubate overnight. -

Buffer Exchange: Replace media with Low-Divalent Assay Buffer (sucrose-based or low Ca

/Mg-

Note: High Mg

inhibits P2X7; use physiological concentrations carefully.

-

-

Dye Loading: Add YO-PRO-1 (final conc. 2

M) to all wells. -

Compound Addition: Add N-(1-adamantyl)-2-chlorobenzamide (serial dilutions, e.g., 1 nM to 10

M). Incubate for 30 minutes at 37°C. -

Activation: Add BzATP (EC

concentration, typically 100–300 -

Measurement: Monitor fluorescence kinetics (Ex 490 nm / Em 530 nm) immediately for 20–40 minutes.

-

Analysis: Calculate the slope of fluorescence increase. The antagonist should dose-dependently reduce the slope.

Protocol B: Calcium Flux Assay (FLIPR)

Objective: Determine inhibition of rapid channel opening (Na

-

Loading: Load cells with Fluo-4 AM or Fura-2 AM calcium indicator for 45 minutes.

-

Pre-incubation: Add test compound and incubate for 15–30 minutes.

-

Challenge: Inject ATP or BzATP.

-

Readout: Measure peak fluorescence intensity.

-

Data: Plot % Inhibition vs. Log[Compound] to determine IC

.

Part 4: Comparative Data Summary

| Feature | P2X7 Receptor | 11 |

| Role | Ion Channel (Purinergic) | Enzyme (Reductase) |

| Binding Mode | Allosteric Antagonist | Competitive/Allosteric Inhibitor |

| Key Pharmacophore | Adamantyl + 2-Cl-Benzamide | Adamantyl + Amide Linker |

| Physiological Effect | Anti-inflammatory, Analgesic | Metabolic regulation (Cortisol reduction) |

| Key Assay | YO-PRO-1 Uptake, IL-1 | Cortisol FRET/SPA Assay |

Part 5: Screening Workflow Diagram

Caption: Recommended screening cascade to confirm P2X7 potency and rule out metabolic off-target effects.

References

-

Broom, N., et al. (2008). "Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation."[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Bhattacharya, A., et al. (2018). "The P2X7 Receptor: Central Hub of Brain Diseases." Frontiers in Molecular Neuroscience. Link

-

Caseley, E. A., et al. (2020). "A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor." Nature Communications. Link

-

Scott, J. S., et al. (2012). "Discovery of Adamantyl Heterocyclic Ketones as Potent 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[1] ChemMedChem. Link -

Sigma-Aldrich. "N-(1-Adamantyl)-2-chlorobenzamide Product Information."[1] Merck KGaA. Link

Sources

The Evolving Landscape of N-Adamantyl Benzamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Benzamide Bioactives

The adamantane moiety, a rigid, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique lipophilic and sterically hindered nature imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability. When coupled with the versatile benzamide framework, N-adamantyl benzamides emerge as a class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the patent landscape, medicinal chemistry, and clinical development of N-adamantyl benzamide derivatives, focusing on three key areas of therapeutic intervention: metabolic disease, neuroinflammation, and inflammation.

I. The Patent Landscape: Mapping the Therapeutic Targets

The patenting of N-adamantyl benzamide derivatives has seen a steady rise, with a focus on modulating key proteins implicated in various pathologies. Analysis of the patent landscape reveals three primary therapeutic targets that have garnered significant attention from pharmaceutical companies and academic institutions.

A. Timeline of Key Patent Publications

The timeline below highlights seminal patent publications that have shaped the development of N-adamantyl benzamide derivatives for different therapeutic targets.

| Year | Key Patent/Publication | Therapeutic Target | Key Assignee/Applicant | Significance |

| 2003 | WO2003080579A1 | P2X7 Receptor | AstraZeneca | Early disclosure of adamantane derivatives as P2X7 receptor antagonists.[1] |

| 2006 | EP1827871A1 | 11β-HSD1 | Vitae Pharmaceuticals | Adamantyl derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase Type 1.[2] |

| 2010 | US20100331366A1 | 11β-HSD1 | 7-TM Pharma A/S | N-adamantyl benzamides as inhibitors of 11β-hydroxysteroid dehydrogenase.[3] |

| 2011 | US20110224244A1 | 11β-HSD1 | High Point Pharmaceuticals, LLC | Adamantyl benzamide derivatives for modulating 11β-HSD1 activity.[4] |

| 2020 | WO2020037350A1 | P2X7 Receptor | The University of Sydney | Adamantanyl-substituted benzamide compounds as P2X7 receptor antagonists.[5] |

| 2023 | J Med Chem. 2023 Jan 12 | CB2 Receptor/FAAH | University of Bari Aldo Moro | Development of N-(1-Adamantyl)benzamides as dual modulators of CB2 receptor and FAAH.[6] |

B. Major Therapeutic Indications and Key Players

The intellectual property surrounding N-adamantyl benzamides is concentrated on a few key therapeutic areas, with several organizations leading the research and development efforts.

-

Metabolic Disorders (11β-HSD1 Inhibition): The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues, is a major focus.[7] Patents in this area are primarily directed towards the treatment of type 2 diabetes, obesity, and metabolic syndrome. Key assignees in this space include High Point Pharmaceuticals, LLC [4], Vitae Pharmaceuticals [2], and 7-TM Pharma A/S [3][8].

-

Neuroinflammation and Pain (P2X7 Receptor Antagonism): The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammatory processes.[5] N-adamantyl benzamide derivatives have been patented as P2X7 antagonists for the potential treatment of neurodegenerative diseases, chronic pain, and inflammatory disorders.[9] Prominent applicants in this field include AstraZeneca [1] and The University of Sydney .[5]

-

Inflammation and Related Disorders (Dual CB2/FAAH Modulation): A more recent and promising area of research involves the dual modulation of the cannabinoid receptor 2 (CB2R) and fatty acid amide hydrolase (FAAH).[6][10] This dual action aims to provide a synergistic anti-inflammatory effect. The University of Bari Aldo Moro is a key academic player in this emerging field.[6]

II. Core Chemistry and Synthesis

The synthesis of N-adamantyl benzamide derivatives is generally achieved through standard amide bond formation reactions. A representative synthetic protocol for the preparation of N-(adamantan-1-yl)benzamide is outlined below.

Experimental Protocol: Synthesis of N-(adamantan-1-yl)benzamide

This protocol describes a common method for the synthesis of N-(adamantan-1-yl)benzamide via the reaction of a benzoic acid derivative with amantadine.

Materials:

-

Benzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Dimethylformamide (DMF) (catalytic amount)

-

Dry Dichloromethane (DCM) or Chloroform (CHCl3)

-

Amantadine hydrochloride

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess reagent under reduced pressure to obtain the crude benzoyl chloride.[11]

-

Amide Coupling: Dissolve the crude benzoyl chloride in dry CHCl3. In a separate flask, dissolve amantadine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry CHCl3. Add the amantadine solution dropwise to the benzoyl chloride solution at 0 °C.[11]

-

Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. After completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(adamantan-1-yl)benzamide.[11]

Synthetic Workflow Diagram

Caption: General synthetic workflow for N-(adamantan-1-yl)benzamide.

III. Mechanism of Action and Signaling Pathways

The therapeutic effects of N-adamantyl benzamide derivatives are mediated through their interaction with specific biological targets, leading to the modulation of distinct signaling pathways.

A. 11β-HSD1 Inhibition in Metabolic Regulation

N-adamantyl benzamides that inhibit 11β-HSD1 act by blocking the intracellular regeneration of cortisol from cortisone. This tissue-specific reduction in active glucocorticoids leads to improved insulin sensitivity, reduced gluconeogenesis in the liver, and decreased adipocyte differentiation, thereby ameliorating the hallmarks of metabolic syndrome.

Caption: Inhibition of 11β-HSD1 by N-adamantyl benzamides.

B. P2X7 Receptor Antagonism in Neuroinflammation

In the central nervous system, overactivation of the P2X7 receptor by extracellular ATP triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines like IL-1β. N-adamantyl benzamide antagonists block this activation, thereby dampening the neuroinflammatory response.

Caption: P2X7 receptor antagonism by N-adamantyl benzamides.

C. Dual CB2 Receptor Agonism and FAAH Inhibition in Inflammation

The endocannabinoid system plays a key role in regulating inflammation. N-adamantyl benzamides with dual activity act as agonists at the CB2 receptor, which is primarily expressed on immune cells, and as inhibitors of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide. This dual mechanism leads to a potent anti-inflammatory effect by both directly activating anti-inflammatory pathways and prolonging the action of endogenous cannabinoids.

Sources

- 1. WO2012163456A1 - Novel p2x7r antagonists and their use - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20100331366A1 - N-adamantyl benzamides as inhibitors of 11-beta-hydroxysteroid dehydrogenase - Google Patents [patents.google.com]

- 4. Adamantyl Benzamide Derivatives - Patent US-2011224244-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2020037350A1 - Adamantanyl-substituted benzamide compounds and their use as p2x7 receptor antagonists - Google Patents [patents.google.com]

- 6. Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-adamantyl benzamides as inhibitors of 11-beta-hydroxysteroid dehydrogenase - Patent US-2010331366-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101679217A - N-adamantyl benzamides as inhibitors of 11-beta-hydroxysteroid dehydrogenase - Google Patents [patents.google.com]

- 9. ATE302196T1 - N-ADAMANTYLALKYL BENZAMIDE DERIVATIVES AS P2X7 RECEPTOR ANTAGONISTS - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(1-adamantyl)-2-chlorobenzamide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the laboratory synthesis of N-(1-adamantyl)-2-chlorobenzamide, a molecule of significant interest in medicinal chemistry and drug development. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the substituted benzamide scaffold is prevalent in numerous therapeutic agents. This document outlines the chemical principles, a detailed step-by-step experimental protocol, safety considerations, and methods for the characterization of the final product. The presented methodology is designed for researchers and scientists in organic synthesis and drug discovery.

Introduction and Scientific Rationale

N-substituted benzamides are a class of compounds with diverse biological activities. The incorporation of a bulky, rigid adamantyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The adamantane cage can enhance binding to biological targets and improve metabolic stability, thereby prolonging the therapeutic effect. The 2-chloro substitution on the benzamide ring can also modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity. The synthesis of N-(1-adamantyl)-2-chlorobenzamide is, therefore, a relevant endeavor for the exploration of new chemical entities with potential therapeutic applications.

The core of this synthesis is a nucleophilic acyl substitution reaction, specifically an amidation reaction between 2-chlorobenzoyl chloride and 1-adamantanamine. This is a robust and widely used method for the formation of amide bonds.

Reaction Mechanism and Principles

The synthesis of N-(1-adamantyl)-2-chlorobenzamide proceeds via a nucleophilic acyl substitution at the carbonyl carbon of 2-chlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom of 1-adamantanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol details a reliable method for the synthesis of N-(1-adamantyl)-2-chlorobenzamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-Adamantanamine | 97% | Sigma-Aldrich | 768-94-5 |

| 2-Chlorobenzoyl chloride | 98% | Sigma-Aldrich | 609-65-4 |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | 144-55-8 |

| Brine | Saturated aqueous solution of NaCl | Lab prepared | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Safety Precautions

-

2-Chlorobenzoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[1][2] Handle this reagent exclusively in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][2]

-

1-Adamantanamine hydrochloride can cause skin and eye irritation.[4] Avoid inhalation of dust and contact with skin and eyes.

-